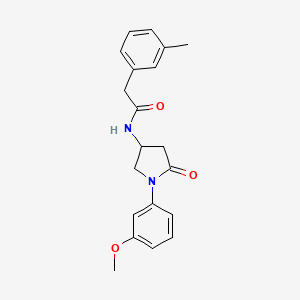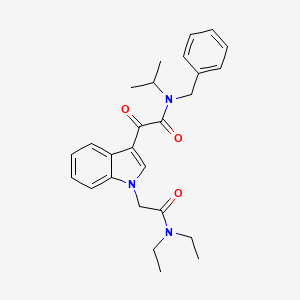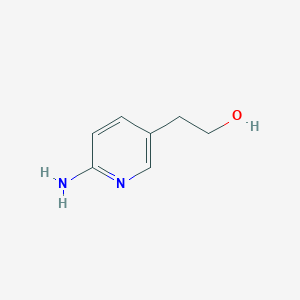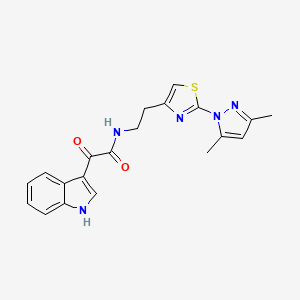![molecular formula C17H16N2O2S2 B2719252 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 2097873-18-0](/img/structure/B2719252.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide” is a complex organic molecule that contains several interesting functional groups. It has a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one carbon atom replaced by a nitrogen atom . Attached to this pyridine ring is a carboxamide group, which is a common functional group in biochemistry and drug design . The molecule also contains a furan and a thiophene ring, both of which are aromatic heterocycles . The presence of sulfur in the thiophene ring and oxygen in the furan ring can have significant effects on the electronic properties of these rings .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several aromatic rings and a variety of functional groups. The electronic properties of the molecule will be heavily influenced by these groups, and the molecule may exhibit interesting chemical behavior as a result .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The presence of the carboxamide group could potentially allow for hydrogen bonding .Scientific Research Applications
Amplification of Antibacterial Agents
- Compounds similar to the one , such as pyridinylpyrimidines with furan and thiophen substituents, have been studied for their potential as amplifiers of antibacterial agents like phleomycin. These compounds showed activity against bacteria like Escherichia coli (Brown & Cowden, 1982).
Synthesis of Novel Heterocyclic Derivatives
- Novel pyridine and naphthyridine derivatives have been synthesized using furan and thiophen substituents. These compounds have potential applications in the development of new pharmaceuticals and materials (Abdelrazek et al., 2010).
Fused Heterocyclic Systems
- There's research into the acid-catalyzed transformations of compounds with furan and thiophen rings, leading to the creation of new fused heterocyclic systems. These systems have potential applications in drug discovery and materials science (Stroganova et al., 2016).
Antiprotozoal Agents
- Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, related to the compound , have shown promise as antiprotozoal agents. Their effectiveness against diseases like sleeping sickness and malaria has been highlighted (Ismail et al., 2004).
Synthesis of Chitosan Schiff Bases
- Heteroaryl pyrazole derivatives, including those with furan and thiophen moieties, have been synthesized and used to create Schiff bases of chitosan. These have applications in antimicrobial activity, showcasing the potential of these compounds in healthcare (Hamed et al., 2020).
Mechanism of Action
The compound also contains a pyridine moiety, which is a basic heterocyclic compound that is often used in drugs due to its ability to bind to various biological targets. Pyridine derivatives are known to interact with a wide range of enzymes and receptors in the body, influencing numerous biochemical pathways .
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and solubility. These properties would influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, the compound could exert its effects by interacting with its targets, leading to changes in cellular processes and functions .
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could lead to the degradation of the compound, reducing its efficacy .
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-22-17-13(4-2-7-18-17)16(20)19-10-14(12-6-9-23-11-12)15-5-3-8-21-15/h2-9,11,14H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNPXQTXKAUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylpropanamide](/img/structure/B2719176.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)


![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2719185.png)
![5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine](/img/structure/B2719190.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)